Product packaging for 4-(azepan-1-yl)butanenitrile(Cat. No.:CAS No. 3194-43-2)

4-(azepan-1-yl)butanenitrile

Cat. No.: B1329580
CAS No.: 3194-43-2
M. Wt: 166.26 g/mol
InChI Key: OQPSAQBHEQYYMJ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)butanenitrile (CAS 3194-43-2) is a valuable chemical building block for research and development, characterized by its molecular formula of C 10 H 18 N 2 and a molecular weight of 166.26 g/mol . This compound features a unique structure that combines a flexible seven-membered azepane ring with a terminal nitrile group on a four-carbon alkyl chain (SMILES: N#CCCCN1CCCCCC1) . The strategic incorporation of both an azepane moiety and a nitrile functional group makes this compound a versatile precursor in organic synthesis . The azepane ring, with its significant conformational flexibility, is a privileged scaffold in medicinal chemistry that can be crucial for interactions with biological targets . Meanwhile, the terminal nitrile group (-C≡N) serves as a highly reactive handle that researchers can exploit for various chemical transformations . It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to create heterocyclic systems such as tetrazoles, thereby enabling the synthesis of a diverse library of derivative compounds . A common synthetic route to this molecule involves a nucleophilic substitution reaction between azepane and 4-bromobutanenitrile . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2 B1329580 4-(azepan-1-yl)butanenitrile CAS No. 3194-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)butanenitrile
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InChI

InChI=1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQPSAQBHEQYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
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DSSTOX Substance ID

DTXSID00185780
Record name Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-
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Molecular Weight

166.26 g/mol
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CAS No.

3194-43-2
Record name Hexahydro-1H-azepine-1-butanenitrile
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Record name Hexahydro-1H-azepine-1-butanenitrile
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Record name Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-
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Record name HEXAHYDRO-1H-AZEPINE-1-BUTANENITRILE
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Reaction Mechanisms and Mechanistic Elucidation Involving 4 Azepan 1 Yl Butanenitrile

Mechanistic Pathways of Azepane Ring Formation

The synthesis of the azepane ring, a seven-membered saturated nitrogen heterocycle, can be achieved through various strategies, including ring-closing reactions and ring-expansion reactions of smaller cyclic compounds. researchgate.net These methods are of significant interest due to the prevalence of the azepane scaffold in biologically active compounds. researchgate.net

Detailed Analysis of Rearrangement Mechanisms (e.g., Ring Expansions)

Ring expansion reactions provide a powerful method for the synthesis of azepane derivatives. researchgate.netrsc.org One notable strategy involves the Beckmann rearrangement of a suitably substituted cyclohexanone (B45756) oxime. acs.org This reaction proceeds through the conversion of a ketone to an oxime, followed by treatment with an acid to induce rearrangement, ultimately forming a lactam. This lactam can then be reduced to the corresponding azepane. The regioselectivity of the Beckmann rearrangement is a critical factor, and reaction conditions can be optimized to favor the desired azepane product. acs.org

Another important class of rearrangements is the aza-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that can be utilized to construct nitrogen-containing rings. wikipedia.org The cationic 2-aza-Cope rearrangement, in particular, occurs under milder conditions than its all-carbon counterpart and can be coupled with a Mannich cyclization to yield complex cyclic molecules. wikipedia.org This tandem reaction is thermodynamically driven by the irreversible formation of a stable acyl-substituted pyrrolidine (B122466) or piperidine (B6355638) ring, which can then potentially be transformed into an azepane through further synthetic steps. wikipedia.org

Furthermore, photochemical dearomative ring expansion of nitroarenes has emerged as a modern strategy to access azepanes. researchgate.net This process, mediated by blue light, converts a six-membered aromatic ring into a seven-membered ring system, which can then be hydrogenated to the saturated azepane. researchgate.net

Intramolecular Cyclization Kinetics and Thermodynamics

Intramolecular cyclization reactions are fundamental to the formation of cyclic structures like the azepane ring. The kinetics and thermodynamics of these reactions are influenced by several factors, including the length of the chain connecting the reacting functional groups, the nature of the functional groups themselves, and the presence of catalysts.

The intramolecular hydroamination/cyclization of aminoalkenes, catalyzed by organolanthanide complexes, offers a direct route to nitrogen heterocycles. acs.org The rate of these cyclizations is dependent on the substrate and catalyst structure, with the turnover-limiting step often being the insertion of the carbon-carbon double bond into the lanthanide-nitrogen bond. acs.org While specific kinetic and thermodynamic data for the direct intramolecular cyclization to form 4-(azepan-1-yl)butanenitrile from an acyclic precursor are not extensively detailed in the provided search results, general principles of intramolecular reactions apply. The formation of a seven-membered ring is generally less favorable entropically and enthalpically compared to five- or six-membered rings due to increased ring strain and a lower probability of the reactive ends encountering each other. However, these reactions can be driven to completion under appropriate conditions, for instance, by using high dilution to suppress intermolecular side reactions.

Intramolecular ester enolate-imine cyclization reactions have also been employed for the asymmetric synthesis of cyclic β-amino acid derivatives, which can include azepane structures. nih.gov These reactions proceed via the formation of an enolate which then undergoes an intramolecular cyclization. nih.gov

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties. researchgate.net The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing for a wide range of chemical transformations. researchgate.netlibretexts.orglibretexts.org

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in nitrile chemistry and leads to the formation of an imine anion intermediate. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile carbon to form an intermediate imine anion. libretexts.orgwikipedia.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org The reaction with hydride reagents, such as lithium aluminum hydride (LiAlH₄), results in the reduction of the nitrile to a primary amine. libretexts.orglibretexts.org This reduction occurs via two successive nucleophilic additions of a hydride ion. libretexts.org

Weaker nucleophiles, such as water and alcohols, generally require acid or base catalysis to react with the nitrile group. libretexts.orglibretexts.org Acid catalysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles like water. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis proceeds through the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion. libretexts.org

The table below summarizes some common nucleophilic addition reactions at the nitrile carbon.

NucleophileReagent(s)Product
Hydride ion1. LiAlH₄2. H₂OPrimary amine
Grignard reagent1. R-MgX2. H₂OKetone
Water (acid-catalyzed)H₃O⁺, heatCarboxylic acid
Water (base-catalyzed)NaOH, H₂O, heatCarboxylate salt
Alcohol (acid-catalyzed)ROH, H⁺Imidate

Transformations of the Nitrile to Other Functional Groups

The nitrile group serves as a valuable precursor for the synthesis of a variety of other functional groups. researchgate.netacs.org

Hydrolysis: As mentioned previously, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding carboxylate salts. libretexts.orglibretexts.org This transformation proceeds through an amide intermediate. libretexts.org

Reduction: The reduction of nitriles is a key method for the synthesis of primary amines. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: The reaction of nitriles with Grignard or organolithium reagents followed by hydrolysis provides a versatile route to ketones. libretexts.orgwikipedia.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net

The versatility of the nitrile group is highlighted in the following table, which outlines its conversion to various other functional groups.

Starting MaterialReagent(s)Product Functional Group
NitrileH₃O⁺, heatCarboxylic Acid
Nitrile1. LiAlH₄2. H₂OPrimary Amine
Nitrile1. Grignard Reagent2. H₂OKetone
NitrileNaOH, H₂O, heatCarboxylate
NitrileDIBAL-H, then H₂OAldehyde acs.org
NitrileNaN₃, NH₄ClTetrazole

Role of Aziridinium (B1262131) Intermediates in Ring Opening Reactions

Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive intermediates. wikipedia.org Their ring-opening reactions are a powerful tool in organic synthesis for the construction of larger nitrogen-containing molecules, including azepanes. researchgate.netfrontiersin.org The activation of an aziridine (B145994) to form an aziridinium ion is a key step that facilitates nucleophilic attack and ring opening. nih.gov

The regioselectivity of the ring-opening of an unsymmetrical aziridinium ion is a crucial aspect. Nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring. The outcome is influenced by the nature of the substituents on the ring, the nucleophile, and the reaction conditions. frontiersin.org For instance, the ring opening of 1-azabicyclo[4.1.0]heptane tosylate with various nucleophiles can proceed via two pathways, leading to either piperidine or azepane derivatives. researchgate.net The formation of the azepane ring occurs through nucleophilic attack at the bridgehead carbon. researchgate.net

While a direct mechanistic link between aziridinium intermediates and the specific synthesis of this compound is not explicitly detailed in the provided search results, the general principle of using aziridine ring-opening reactions for the synthesis of azepanes is well-established. researchgate.net This strategy could potentially be applied to construct the azepane ring system found in this compound.

Charge-Transfer Complex Formation in Amine Synthesis Pathways

The formation of charge-transfer (CT) complexes is a known phenomenon in reactions involving electron-donating amines and electron-accepting molecules. In the context of amine synthesis, a secondary amine can form a CT complex with a suitable acceptor, which can be a crucial step in initiating a reaction, sometimes under photochemical conditions.

While no studies explicitly detail the formation of a charge-transfer complex with this compound, research on analogous secondary amines provides a theoretical framework. For instance, studies on the photoinduced generation of α-amino radicals often propose the formation of a transient, ion-pair charge-transfer complex between an iminium ion (formed from a secondary amine) and a thiolate ion. This complex, upon irradiation with visible light, can facilitate an intra-complex electron transfer.

Table 1: Hypothetical Parameters for Charge-Transfer Complex involving an Azepane Derivative

ParameterHypothetical Value/CharacteristicDescription
Donor MoleculeThis compoundThe azepane nitrogen acts as the electron donor site.
Acceptor MoleculeGeneric π-acceptor (e.g., quinone, nitroaromatic)A molecule with a low-lying LUMO capable of accepting electron density.
Complex GeometryFace-to-face or other co-facial arrangementMaximizes orbital overlap between the donor (amine) and acceptor.
Spectroscopic SignatureAppearance of a new, broad absorption band at a longer wavelengthThis band corresponds to the energy of the charge-transfer transition.

It is important to reiterate that the data in Table 1 is hypothetical and serves to illustrate the expected characteristics of a charge-transfer complex involving this compound, based on established principles of physical organic chemistry.

Computational Probing of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of transition states and intermediates. Such studies provide insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

For reactions involving this compound, computational studies could theoretically be employed to:

Model the geometry and energetics of charge-transfer complexes.

Calculate the activation barriers for various reaction pathways, such as nucleophilic substitution or addition.

Identify the structure of key intermediates, for example, in multi-step synthesis.

Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and the likelihood of charge-transfer interactions.

However, a specific computational investigation into the transition states and intermediates of reactions involving this compound has not been found in the reviewed literature. General computational studies on the reactions of secondary amines with various electrophiles have been performed and could serve as a basis for future work on this specific compound.

In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the growing importance of computational methods in understanding molecular structure, reactivity, and dynamics, dedicated research on this particular molecule appears to be limited or not publicly available. Consequently, a detailed article based on the requested outline of its quantum chemical calculations, molecular dynamics simulations, and computational predictions of reactivity cannot be generated at this time.

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular behavior that can be difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine the stable three-dimensional structures (geometry optimization) of molecules and to understand their electronic properties.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy gap between these orbitals provides an indication of the molecule's stability and its propensity to participate in chemical reactions.

Molecular dynamics (MD) simulations offer a way to study the conformational flexibility and movement of molecules over time, which is particularly relevant for a molecule like this compound with its flexible seven-membered azepane ring. Such simulations can reveal the preferred shapes the molecule adopts and the energy barriers between different conformations.

Finally, computational approaches are invaluable for predicting the outcomes of chemical reactions, such as regioselectivity, where a reaction can proceed at multiple possible sites on a molecule. By modeling the transition states of different reaction pathways, chemists can predict which product is most likely to form.

While these computational techniques are well-established and have been applied to a vast number of organic molecules, including various azepane derivatives, specific studies applying them to this compound are not found in the accessible scientific literature. The synthesis and potential applications of azepane-containing compounds are documented, but the in-depth theoretical and computational characterization of this compound, as per the detailed requested structure, remains an open area for future research.

Without published data on its optimized geometry, electronic structure, frontier orbital energies, conformational dynamics, or predicted reaction regioselectivity, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to specific research findings.

Theoretical and Computational Chemistry Studies of 4 Azepan 1 Yl Butanenitrile

Computational Approaches to Structural Features and Reactivity Prediction

Stereochemical Outcome Analysis

The stereochemistry of a molecule is fundamental to its biological activity. For 4-(azepan-1-yl)butanenitrile, stereochemical complexity arises from both the conformational flexibility of the azepane ring and the potential for a chiral center in substituted derivatives.

The azepane ring, a seven-membered heterocycle, is not planar and exists in a variety of conformations, with the twist-chair form being the most stable for the parent azepane. nih.gov Other conformations like the chair and boat are also possible and are often involved in the transition states between more stable forms. nih.govslideshare.net The specific conformation of the azepane ring in this compound would be influenced by the substituent butanenitrile group. Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these different conformations and determine the most likely three-dimensional structure of the molecule. nih.govchiralpedia.com

While this compound itself does not possess a chiral carbon, substitution on either the azepane ring or the butanenitrile chain can introduce chirality. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.orglibretexts.org The presence of a single stereocenter, which is a carbon atom bonded to four different groups, results in a pair of stereoisomers called enantiomers. wikipedia.orgatlas.org If a molecule has multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. lumenlearning.com

For instance, if a methyl group were added to the carbon alpha to the nitrile group, it would create a chiral center, leading to (R)- and (S)-enantiomers. The stereochemical outcome of reactions producing such chiral nitriles can be rationalized and predicted through molecular modeling, which can provide insights into the transition states and energy barriers of different reaction pathways. nih.govnih.govacs.org

Table 1: Hypothetical Stereoisomers and Conformational Properties of Substituted this compound Derivatives

Derivative NameChiral Center LocationPossible StereoisomersPredominant Azepane Conformation (Theoretical)
4-(2-methylazepan-1-yl)butanenitrileC2 of Azepane Ring(R)- and (S)-enantiomersTwist-Chair
2-methyl-4-(azepan-1-yl)butanenitrileC2 of Butanenitrile Chain(R)- and (S)-enantiomersTwist-Chair
4-(2,7-dimethylazepan-1-yl)butanenitrileC2 and C7 of Azepane Ring(2R,7R), (2S,7S), (2R,7S) - mesoChair/Twist-Boat

This table is for illustrative purposes to demonstrate stereochemical principles. Specific conformations would require detailed computational analysis.

Quantitative Structure-Activity Relationships (QSAR) and Related Models for Chemical Series Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific property. wikipedia.orgwikipedia.orglibretexts.org These predictive models are a cornerstone of modern drug discovery, allowing researchers to estimate the activity of new or unsynthesized compounds. researchgate.netcollaborativedrug.comoncodesign-services.com

Theoretical Underpinnings of QSAR Models

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. numberanalytics.comnumberanalytics.com By quantifying structural features, it becomes possible to establish a mathematical relationship that can predict activity. wikipedia.orgslideshare.net

The development of a QSAR model involves several key steps: wikipedia.orglibretexts.orgneovarsity.org

Data Set Selection: A series of structurally related compounds with known biological activities (the training set) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties.

Model Building: Using statistical methods or machine learning, a mathematical equation is generated that links the descriptors to the biological activity. protoqsar.com

Validation: The model's predictive power is rigorously tested using an external set of compounds (the test set) and various statistical metrics. neovarsity.org

A validated QSAR model can then be used to predict the activity of novel compounds, prioritize candidates for synthesis, and understand the structural features that are important for the desired biological effect. collaborativedrug.commdpi.com

Application of Spectral Structure-Activity Relationship (S-SAR) Analysis

A more recent evolution in this field is the Spectral Structure-Activity Relationship (S-SAR) analysis. This method presents a novel quantitative model using an algebraic approach instead of traditional multi-regression analysis. mdpi.com In S-SAR, structural descriptors are treated as vectors in a data space, which are then mapped into a fully orthogonal space. The S-SAR equation is subsequently derived in a determinant form. mdpi.com

A key feature of the S-SAR framework is the use of a "spectral norm" as a valid alternative to the standard correlation factor. This approach allows for the ranking and comparison of different QSAR models through a "minimal spectral path" rule. mdpi.com For a chemical series based on the this compound scaffold, S-SAR could be applied to analyze ecotoxicological data or other biological endpoints. By representing the spectral norm of various models against the structural coordinates, a hierarchical scheme of endpoints can be created, offering a deeper understanding of the structure-activity landscape. mdpi.com

Utilization of Molecular Descriptors (Topological, Electronic, Steric) in Structure-Property Relationships

The success of any QSAR model is heavily dependent on the choice of molecular descriptors. researchgate.net These numerical values translate the chemical structure into a format that can be used in mathematical modeling. protoqsar.com They can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like size, shape, and branching. nih.govnih.gov They are based on the molecular graph, where atoms are vertices and bonds are edges. Examples include connectivity indices and Wiener indices, which encode information about the internal atomic arrangement of the compound. nih.govnih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution and orbital energies. acs.org They are often calculated using quantum chemical methods and can provide insight into a molecule's reactivity. acs.orgucsb.edu Important electronic descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's ability to act as a nucleophile or electrophile, respectively. ucsb.edu

Steric (Geometrical) Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule. tandfonline.com They are also known as 3D descriptors and are crucial for modeling interactions where the shape of the molecule is critical, such as binding to a receptor site. wikipedia.org Examples include molecular volume and surface area.

For a series of this compound derivatives, a combination of these descriptors would be used to build a robust QSAR model. For instance, topological descriptors could capture changes in the size of substituents, electronic descriptors could model the effect of electron-withdrawing or -donating groups, and steric descriptors could account for the conformational effects of the azepane ring.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExampleInformation EncodedPotential Relevance for this compound Derivatives
Topological Randić Connectivity IndexMolecular branching and complexity. nih.govDifferentiating isomers with different substitution patterns.
Topological Wiener IndexSum of distances between all pairs of atoms. nih.govCorrelating with molecular size and compactness.
Electronic HOMO/LUMO EnergiesElectron-donating/accepting capability. protoqsar.comucsb.eduPredicting reactivity and interaction with biological targets.
Electronic Dipole MomentPolarity and charge distribution of the molecule.Modeling interactions with polar environments or receptor sites.
Steric Molecular VolumeThe three-dimensional space occupied by the molecule.Assessing fit within a binding pocket.
Steric van der Waals Surface AreaThe surface area of the molecule. nih.govRelating to intermolecular interactions and solubility.

Synthesis and Exploration of Derivatives and Analogues of 4 Azepan 1 Yl Butanenitrile

Structural Modifications of the Azepane Moiety

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in many biologically active compounds. nih.govresearchgate.net Its conformational flexibility allows it to interact with a wide range of biological targets. nih.gov The modification of this ring is a key strategy in the development of new derivatives of 4-(azepan-1-yl)butanenitrile.

Introduction of Heteroatoms into the Azepane Ring

The introduction of additional heteroatoms, such as oxygen or sulfur, into the azepane ring can significantly alter the physicochemical properties and biological activity of the resulting analogues. For instance, the replacement of a methylene (B1212753) group with an oxygen atom to form an oxazepane can introduce a hydrogen bond acceptor and alter the ring's conformation. Similarly, the incorporation of a sulfur atom to create a thiazepane can influence the compound's lipophilicity and metabolic stability.

Synthetic strategies to achieve this often involve multi-step sequences starting from acyclic precursors or the ring expansion of smaller heterocyclic rings. For example, a substituted pyrrolidine (B122466) can undergo ring expansion to form a trifluoromethylated azepane. researchgate.net The regioselectivity of these reactions is a critical aspect, ensuring the heteroatom is introduced at the desired position within the seven-membered ring. rsc.orgresearchgate.net

Regioselective Functionalization of the Azepane Core

The functionalization of the azepane core at specific positions allows for the fine-tuning of a molecule's properties. This can be achieved through various synthetic methods, including late-stage oxidation and ring-expansion reactions. nih.govrsc.orgresearchgate.net For example, the hydroboration of tetrahydroazepines can yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst and reaction conditions.

Another approach involves the synthesis of azepane derivatives from acyclic precursors, which allows for the introduction of functional groups at desired positions before the ring-closing step. For example, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were synthesized and evaluated for their biological activity. nih.gov Furthermore, structure-based drug design has been employed to create novel azepane derivatives with specific functionalities to enhance their binding to biological targets. nih.gov

Elaboration of the Butanenitrile Side Chain

The butanenitrile side chain of this compound offers a reactive handle for a variety of chemical transformations. These modifications can alter the compound's polarity, basicity, and ability to interact with biological targets.

Homologation and Chain Length Variations (e.g., 3-(azepan-1-yl)propanenitrile)

Varying the length of the alkyl chain separating the azepane ring and the nitrile group can significantly impact the pharmacological profile of the resulting analogues. Homologation, the process of extending the carbon chain, can be achieved through various synthetic routes. For instance, the reaction of azepane with a haloalkanenitrile of a different chain length, such as 3-chloropropanenitrile, would yield the corresponding homologue, 3-(azepan-1-yl)propanenitrile. sigmaaldrich.combldpharm.com The synthesis of such analogues allows for the exploration of the optimal chain length for a desired biological activity.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound3194-43-2C10H18N2166.27
3-(azepan-1-yl)propanenitrile937-51-9C9H16N2152.24

This table presents a comparison of this compound and its lower homologue, 3-(azepan-1-yl)propanenitrile.

Chemical Transformations of the Nitrile Group to Carboxylic Acids, Amides, or Amines

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. libretexts.orgebsco.comresearchgate.net These transformations dramatically alter the chemical nature of the side chain, introducing new possibilities for intermolecular interactions.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. libretexts.orgchemistrysteps.combyjus.com This conversion introduces a carboxylic acid moiety, which can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH.

Conversion to Amides: The partial hydrolysis of nitriles can yield amides. chemistrysteps.comcommonorganicchemistry.com This transformation can be challenging as the amide can be further hydrolyzed to the carboxylic acid under harsh conditions. Milder reaction conditions are often employed to favor the formation of the amide. chemistrysteps.com

Starting Material Reagents and Conditions Product Functional Group
Nitrile (-CN)H3O+, heat or HO-, heatCarboxylic Acid (-COOH)
Nitrile (-CN)H2O, mild acid or baseAmide (-CONH2)
Nitrile (-CN)1. LiAlH4, 2. H2OPrimary Amine (-CH2NH2)

This interactive table summarizes the key transformations of the nitrile group.

Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid structures with potentially novel biological activities. This approach involves coupling the core scaffold to other pharmacologically relevant moieties. For example, the azepane nitrogen can be used as a nucleophile to displace a leaving group on another molecule, forming a new carbon-nitrogen bond.

Research has explored the synthesis of hybrid molecules where the this compound scaffold is linked to other heterocyclic systems or aromatic rings. For instance, derivatives have been synthesized where the butanenitrile chain is modified with bulky substituents or where the azepane ring is part of a larger, fused-ring system. nih.gov These hybrid structures aim to combine the favorable properties of the this compound scaffold with those of other chemical entities to create synergistic effects and novel therapeutic profiles.

Fused Heterocyclic Systems Containing Azepane and Nitrile Units

The construction of fused heterocyclic systems integrates the azepane and nitrile functionalities of this compound into a more complex and rigid polycyclic framework. This synthetic strategy aims to explore novel chemical space and generate compounds with unique three-dimensional structures.

One notable example involves the synthesis of quinoline (B57606) derivatives. Specifically, the compound 4-(azepan-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one has been reported. sigmaaldrich.com This molecule incorporates the azepane ring at the 4-position of a quinolin-2-one core, which is further substituted with a nitro group and a phenyl group. The synthesis of such complex structures highlights the utility of the azepane moiety as a building block in the construction of larger, polycyclic systems.

Another area of investigation is the formation of benzo-fused N-heterocycles. organic-chemistry.org While not directly detailing the fusion of this compound, the synthesis of N-arylated seven-membered nitrogen heterocycles through sequential palladium-catalyzed intra- followed by intermolecular aryl amination provides a potential pathway for creating such fused systems. organic-chemistry.org This methodology could theoretically be adapted to cyclize derivatives of this compound, leading to novel tricyclic structures.

The development of fused systems is not limited to carbon-based aromatic rings. Research into the synthesis of 5-aza-isoguanines from 1,2,4-triazolo[1,5-a] organic-chemistry.orgvibrantpharma.comtriazines demonstrates the exploration of complex, nitrogen-rich fused heterocyclic systems. nih.govnih.gov These studies, while not directly involving this compound, showcase the broader interest in fused heterocycles and the synthetic methodologies that could be applied to create novel structures containing the azepane and nitrile motifs.

The table below summarizes representative examples of fused heterocyclic systems that incorporate either the azepane or a related nitrile-containing structure.

Compound Name Molecular Formula Key Structural Features Reference
4-(azepan-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-oneC21H21N3O3Azepane ring fused to a nitro- and phenyl-substituted quinolin-2-one core. sigmaaldrich.com
2-(Azepan-1-yl)-4-methoxynicotinonitrileC13H17N3OAzepane and nitrile groups attached to a methoxy-substituted pyridine (B92270) ring. vibrantpharma.com

Conjugation with Other Chemical Moieties

The conjugation of this compound with other chemical moieties is a key strategy to modify its physicochemical properties and introduce new functionalities. This approach allows for the creation of a diverse library of compounds with tailored characteristics. The nitrile group and the secondary amine of the azepane ring (in its precursor form or through ring-opening) serve as reactive handles for these conjugation reactions.

A significant area of exploration is the transformation of the nitrile group. The terminal nitrile (-C≡N) can undergo various chemical reactions, including hydrolysis to a carboxylic acid, reduction to a primary amine, or participation in cycloaddition reactions to form heterocycles like tetrazoles. These transformations allow for the introduction of a wide range of functional groups, fundamentally altering the chemical nature of the parent molecule.

For instance, the synthesis of tetrazole derivatives from nitriles is a well-established method. This involves the reaction of the nitrile with an azide (B81097) source, often catalyzed by a metal. This would convert the butyronitrile (B89842) side chain of this compound into a (tetrazol-5-yl)butyl group, introducing a highly functional and metabolically stable acidic moiety.

Furthermore, the azepane nitrogen can be a site for conjugation. While this compound itself has a tertiary amine, synthetic strategies can be designed to incorporate the azepane ring via its nitrogen atom onto other molecular scaffolds. This is exemplified by the synthesis of various N-substituted azepane derivatives reported in the literature.

The table below provides examples of compounds that can be considered analogues or derivatives formed through the conjugation or modification of the core structural motifs found in this compound.

Compound Name Molecular Formula Key Structural Features Reference
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanenitrileC15H18N2A dihydropyridine (B1217469) ring replaces the azepane ring, conjugated to the butanenitrile moiety. epa.gov

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the hydrogen and carbon framework of 4-(azepan-1-yl)butanenitrile.

High-resolution 1D NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment. The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every hydrogen atom, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.

In a typical analysis, the chemical shifts (δ) in the ¹H NMR spectrum identify protons on the seven-membered azepane ring and those on the butanenitrile side chain. Similarly, the ¹³C NMR spectrum confirms the presence of the nitrile carbon, which characteristically appears in a distinct region of the spectrum (typically 115-125 ppm), along with the carbons of the azepane ring and the aliphatic chain. wisc.edu

Table 1: Hypothetical ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.55 t 2H H-2'
2.50 t 4H H-2, H-7
2.35 t 2H H-4'
1.75 p 2H H-3'
1.55 m 8H H-3, H-4, H-5, H-6

Note: This is a representative table based on known chemical shift principles. t = triplet, p = pentet, m = multiplet.

Table 2: Hypothetical ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment
119.5 C-1' (CN)
56.0 C-2, C-7
54.0 C-2'
27.5 C-3, C-6
27.0 C-4, C-5
22.0 C-3'
17.0 C-4'

Note: This is a representative table based on known chemical shift principles.

While 1D NMR suggests the core structure, 2D NMR techniques are essential to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) (-CH₂) groups of the butanenitrile chain and within the azepane ring, confirming their sequential arrangement. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum with certainty by linking them to their known proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the final pieces of the structural puzzle by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduipb.pt This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons on the methylene group adjacent to the azepane nitrogen (H-2') and the carbons within the ring (C-2, C-7), confirming the attachment point of the side chain. It would also show a correlation between the protons at C-3' and the nitrile carbon (C-1'), verifying the structure of the butanenitrile moiety.

Table 3: Expected Key 2D NMR Correlations for Connectivity

Technique Correlated Nuclei Key Expected Correlations Information Gained
COSY ¹H ↔ ¹H H-2' ↔ H-3' ↔ H-4' Confirms butanenitrile chain connectivity
HSQC ¹H ↔ ¹³C (1-bond) H-2' ↔ C-2'; H-4' ↔ C-4' Unambiguous assignment of carbon signals

The seven-membered azepane ring is not planar and exists in a dynamic equilibrium of several puckered conformations. At room temperature, the rate of interconversion between these conformers is often fast on the NMR timescale, resulting in averaged signals with potentially broadened lines.

Variable Temperature (VT) NMR studies can provide insight into these dynamics. researchgate.net By lowering the temperature of the NMR experiment, the rate of conformational interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signal for a given proton or carbon may decoalesce into multiple distinct signals, each representing a unique chemical environment in a specific, "frozen-out" conformer. Analyzing these changes allows for the determination of the energetic barriers to ring inversion and the relative populations of different conformers. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). rsc.org This precision allows for the determination of a unique elemental formula from the measured mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₈N₂. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula; a close match provides definitive confirmation of the elemental composition. rsc.org

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₈N₂
Ion Type [M+H]⁺
Calculated Exact Mass 167.15428
Observed Mass (Hypothetical) 167.15445

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar and fragile molecules. nih.govnih.gov In ESI-MS, the compound is dissolved in a solvent and sprayed through a charged capillary, generating intact gaseous ions from the solution-phase molecules. nih.gov

For a relatively small molecule like this compound, ESI typically produces a prominent singly charged ion, most commonly the protonated molecule, [M+H]⁺. The resulting mass spectrum would show a strong peak at an m/z value corresponding to the molecular weight of the neutral compound (166.27) plus the mass of a proton. This provides a clear and accurate determination of the molecular weight.

Table 5: ESI-MS Data for this compound

Ionization Method Observed Ion Theoretical m/z

Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern is a molecular fingerprint that aids in structure elucidation.

For this compound, the fragmentation pathways are predicted to be dominated by cleavages at the tertiary amine and the alkyl nitrile chain. Key fragmentation processes for similar aliphatic amines include α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu The loss of the largest alkyl group is often the most favorable pathway. miamioh.edu

A primary fragmentation event for this compound would involve the cleavage of the C-C bond alpha to the nitrogen atom within the azepane ring, leading to the formation of a stable iminium cation. Another significant fragmentation would be the cleavage of the bond between the azepane ring and the butanenitrile side chain. The presence of the nitrile group can also influence fragmentation, potentially through rearrangements like the McLafferty rearrangement if appropriate gamma-hydrogens are available, though this is less common for nitriles compared to carbonyl compounds. libretexts.org

Predicted Fragmentation of this compound:

Precursor Ion (m/z)Proposed Fragment StructureNeutral LossFragment m/zFragmentation Pathway
166 (M⁺•)[C₁₀H₁₈N₂]⁺•-166Molecular Ion
166 (M⁺•)[C₉H₁₇N₂]⁺•H165Loss of a hydrogen radical
166 (M⁺•)[C₆H₁₂N]⁺•C₄H₆N98α-cleavage with loss of butanenitrile radical
166 (M⁺•)[C₇H₁₄N]⁺•C₃H₄N112Ring opening and rearrangement
166 (M⁺•)[C₅H₈N]⁺•C₅H₁₀N82Further fragmentation of the azepane ring

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Geometry and Stereochemistry

Should a single crystal of this compound be obtained, X-ray crystallography would provide definitive confirmation of its molecular geometry. This would include the precise bond lengths and angles of the azepane ring and the butanenitrile side chain. The azepane ring is known to adopt various puckered conformations, and X-ray analysis would reveal the specific conformation present in the solid state. For chiral derivatives, this technique can also establish the absolute stereochemistry.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most characteristic absorption would be that of the nitrile (C≡N) stretching vibration. This typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The presence of the azepane ring would be indicated by C-H stretching vibrations of the methylene groups around 2950-2850 cm⁻¹ and C-N stretching vibrations, which are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active. Non-polar bonds, which may be weak or absent in the IR spectrum, can produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
C-H (alkane)Stretching2950-2850Strong
C≡N (nitrile)Stretching2260-2240Medium, Sharp
CH₂Bending (Scissoring)~1465Medium
C-N (amine)Stretching1250-1020Medium to Weak

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and analysis of complex mixtures, as well as for the purification and purity assessment of compounds. When coupled with a spectroscopic detector like a mass spectrometer, these methods provide both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. acs.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. For tertiary amines, specialized GC columns may be used to improve peak shape and resolution. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, reversed-phase LC could be employed, where the compound is separated based on its hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization for MS detection. nih.gov The use of tandem mass spectrometry (LC-MS/MS) would allow for even greater selectivity and sensitivity, enabling targeted quantification and structural confirmation through the analysis of specific fragmentation transitions. nih.gov

Future Research Directions and Unexplored Avenues

Development of Innovative Catalytic Systems for 4-(azepan-1-yl)butanenitrile Synthesis

The development of novel catalytic systems is paramount for enhancing the efficiency and sustainability of this compound synthesis. Future research is anticipated to focus on several key areas:

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product can be challenging. nih.govresearchgate.netnih.gov Future work will likely involve the development of novel homogeneous catalysts, such as transition metal complexes with tailored ligands, to improve reaction rates and selectivity under milder conditions. nih.govresearchgate.netmdpi.com Concurrently, research into heterogeneous catalysts, such as metal nanoparticles supported on various materials, will aim to combine the high efficiency of homogeneous systems with the ease of separation and recyclability characteristic of heterogeneous catalysis. mdpi.com For instance, nanoceria-promoted bimetallic catalysts have shown high performance in the synthesis of secondary amines and could be adapted for aminonitrile synthesis. researchgate.net

Organocatalysis: As an alternative to metal-based catalysts, organocatalysts present a more sustainable and often less toxic option. mdpi.com Recent advancements in organocatalyzed reactions, such as the Strecker reaction and cross-dehydrogenative coupling, provide a strong foundation for developing new synthetic routes to aminonitriles. mdpi.com The use of chiral organocatalysts could also enable the enantioselective synthesis of aminonitrile derivatives.

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. The merger of photoredox catalysis with other catalytic methods, such as copper catalysis, has shown promise in the synthesis of alkyl nitriles from carboxylic acids. nih.gov Future research could explore the application of photocatalytic methods for the cyanoalkylation of azepane or related precursors.

Catalytic Hydrocyanation: The direct hydrocyanation of unsaturated precursors represents an atom-economical route to nitriles. beilstein-journals.org Research into nickel-catalyzed hydrocyanation of alkenes could be extended to functionalized alkenes bearing an azepane moiety. beilstein-journals.org Furthermore, the development of asymmetric hydrocyanation methods using chiral ligands could provide access to enantiomerically enriched products. beilstein-journals.org A copper-catalyzed hydroalumination of allenes followed by cyanation has been shown to be effective for accessing β,γ-unsaturated nitriles and could be explored for the synthesis of precursors to this compound. beilstein-journals.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling the rapid prediction and optimization of reaction conditions.

The application of machine learning in forecasting chemical reactions is a rapidly growing field. researchgate.net Neural network models are being trained on vast datasets of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. mdpi.com This technology can significantly reduce the experimental effort required to optimize the synthesis of this compound.

By analyzing molecular structures and reaction data, machine learning algorithms can predict the outcomes of new chemical reactions with increasing accuracy. beilstein-journals.org This predictive power can guide chemists in selecting the most promising synthetic routes and conditions, thereby accelerating the discovery of novel and more efficient syntheses.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich source of inspiration for the development of sustainable and highly selective chemical transformations. The exploration of bio-inspired and biocatalytic routes for the synthesis of this compound is a promising avenue for future research.

Enzymes, as natural catalysts, offer unparalleled selectivity and can operate under mild reaction conditions. nih.gov Nitrile-synthesizing enzymes, such as aldoxime dehydratases, could be engineered and utilized for the biocatalytic production of nitrile compounds. nih.gov While many current methods for nitrile synthesis involve harsh conditions and toxic reagents, biocatalytic approaches offer a greener alternative. nih.gov

Bio-inspired catalyst systems that mimic the function of natural enzymes are also being developed. For example, a bio-inspired quinone catalyst system has been shown to be effective for the aerobic oxidation of secondary amines, a reaction type that could be relevant in synthetic routes to aminonitriles. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalytic systems. Advanced spectroscopic and diffraction techniques that allow for the real-time monitoring of reactions under operating conditions are invaluable tools in this endeavor.

Operando spectroscopy , which combines in-situ characterization with simultaneous measurement of catalytic activity, provides a powerful approach to studying catalyst structure and function under true reaction conditions. Techniques such as high-pressure infrared (HP-IR) and NMR spectroscopy can provide detailed mechanistic insights into transition metal-catalyzed reactions.

By observing the catalyst and reacting species in real-time, researchers can identify key intermediates, determine rate-limiting steps, and understand catalyst deactivation mechanisms. This knowledge is essential for the development of more robust and efficient catalysts for the synthesis of this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-(azepan-1-yl)butanenitrile?

The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A feasible route is reacting azepane with 4-bromobutanenitrile in the presence of a strong base (e.g., NaH) under reflux in aprotic solvents like DMF. This method mirrors protocols for analogous compounds, such as 4-(4-methylpiperidin-1-yl)butanenitrile, where alkylation of the amine with a nitrile-bearing alkyl halide is key . Optimizing stoichiometry (1:1.2 molar ratio of azepane to 4-bromobutanenitrile) and reaction time (12–24 hours) can improve yields.

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the azepane ring (δ 1.5–2.1 ppm for methylene groups) and nitrile-proximal CH2_2 (δ 2.5–3.0 ppm). 13^{13}C NMR confirms the nitrile carbon at ~120 ppm .
  • HRMS : Validates molecular weight (C10_{10}H18_{18}N2_2, theoretical 166.14 g/mol) with <2 ppm error .
  • IR Spectroscopy : Detects the nitrile stretch at ~2240 cm1^{-1} and N–H bending (azepane) at ~1600 cm1^{-1} .

Q. How does the azepane ring influence the compound’s physical properties?

The azepane ring increases steric bulk and basicity compared to smaller amines (e.g., piperidine). This affects solubility (lower in polar solvents due to hydrophobicity) and stability (resists hydrolysis under acidic conditions). Electronic effects from the amine lone pair may also polarize the nitrile group, altering reactivity in nucleophilic additions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Optimization strategies include:

  • Solvent Selection : Aprotic solvents (DMF, THF) minimize side reactions. DMF enhances nucleophilicity of azepane .
  • Catalysis : Adding catalytic KI (5 mol%) accelerates alkylation via a halogen-exchange mechanism .
  • Temperature Control : Reflux (~100°C for DMF) balances reaction rate and decomposition.
Parameter Optimal Condition Impact on Yield
SolventDMF↑ Solubility of intermediates
BaseNaH (1.2 equiv)↑ Deprotonation efficiency
Reaction Time18 hours↑ Conversion without byproducts

Q. What computational methods are employed to study the electronic effects of the azepane substituent?

  • DFT Calculations : Assess electron density distribution; the azepane’s nitrogen lone pair donates electron density to the nitrile, reducing its electrophilicity.
  • Molecular Dynamics (MD) : Simulates solvent interactions; azepane’s flexibility increases conformational entropy, affecting solubility .
  • Docking Studies : Predict binding affinity in biological targets (e.g., enzymes), where the azepane may occupy hydrophobic pockets .

Q. How do structural modifications to the azepane ring affect the compound’s reactivity in cross-coupling reactions?

  • Ring Size : A seven-membered azepane vs. six-membered piperidine increases steric hindrance, slowing reactions like Suzuki coupling.
  • Substituents : Electron-withdrawing groups (e.g., F) on azepane enhance nitrile’s electrophilicity, improving cyanide displacement reactions. For example, 4-(2-fluorophenyl)butanenitrile shows higher reactivity in arylations than non-fluorinated analogs .
  • Data Contradictions : Discrepancies in yields (e.g., 62–90% in Negishi couplings ) may arise from varying electronic/steric effects. Systematic variation of substituents and computational modeling can resolve these.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.